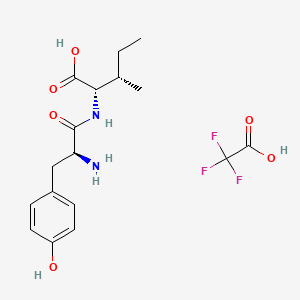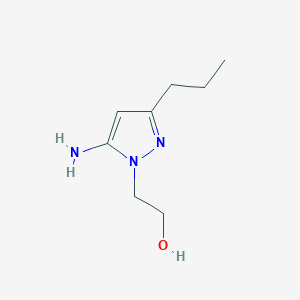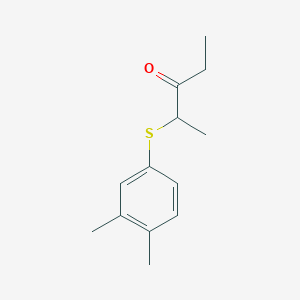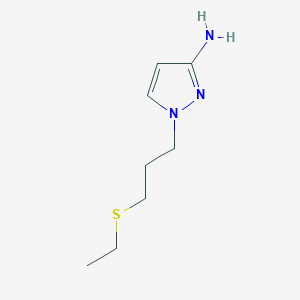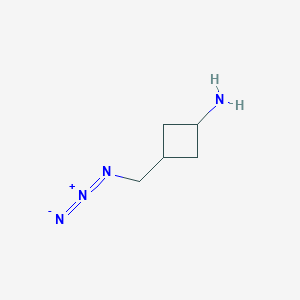
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine is a cyclobutane derivative featuring an azidomethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(Azidomethyl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Azidomethyl Group: This step often involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻).
Introduction of the Amine Group: This can be done through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) for azidation reactions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Chemical Industry: Used in the production of specialty chemicals.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of (1r,3r)-3-(Azidomethyl)cyclobutan-1-amine would depend on its specific application. Generally, the azide group can participate in click chemistry reactions, forming stable triazole rings. The amine group can engage in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamines: Compounds with similar cyclobutane and amine structures.
Azidomethyl Derivatives: Compounds with azidomethyl groups attached to various backbones.
Uniqueness
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, azidomethyl group, and amine group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-(azidomethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10N4/c6-5-1-4(2-5)3-8-9-7/h4-5H,1-3,6H2 |
InChI Key |
USORDMHNTVXFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)

![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
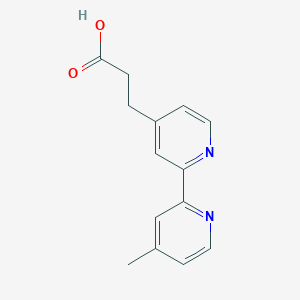
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)

![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
